A Senior Application Scientist's Guide to 2,2-Dimethyl-6-heptenoic Acid (CAS No. 50592-83-1)
A Senior Application Scientist's Guide to 2,2-Dimethyl-6-heptenoic Acid (CAS No. 50592-83-1)
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of starting materials is paramount. 2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1) emerges as a uniquely valuable, yet often overlooked, synthetic intermediate.[1] Its structure is deceptively simple, featuring a terminal olefin and a carboxylic acid. However, the true synthetic potential lies in the gem-dimethyl substitution at the α-carbon. This quaternary center provides a crucial steric shield that influences the reactivity of the adjacent carboxylic acid and imparts specific conformational rigidity, making it an exceptional scaffold for investigating intramolecular cyclizations and constructing intricate molecular architectures, such as those found in natural product analogs.[1]
This technical guide offers an in-depth exploration of 2,2-Dimethyl-6-heptenoic acid, moving beyond catalog data to provide field-proven insights into its properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These characteristics are crucial for planning reactions, purification, and analytical characterization.
Structural and Physicochemical Data
The combination of a lipophilic carbon chain, a terminal reactive double bond, and a polar carboxylic acid head gives this molecule its unique properties. The gem-dimethyl group is a key feature, creating a sterically hindered carboxylic acid which can prevent undesirable side reactions and direct reactivity to the terminal alkene.[1]
| Property | Value | Source |
| CAS Number | 50592-83-1 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | 2,2-dimethylhept-6-enoic acid | [1] |
| Boiling Point (Predicted) | 245.3 ± 9.0 °C | |
| Density (Predicted) | 0.935 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.79 ± 0.21 |
Expected Spectroscopic Characteristics
Lacking published spectra, we can predict the key analytical signatures based on the molecule's functional groups. A self-validating characterization would rely on the congruence of data from multiple spectroscopic techniques.
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¹H NMR (Proton NMR): The spectrum would be characterized by several key signals:
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A singlet integrating to 6H in the upfield region (approx. δ 1.2 ppm) for the two equivalent methyl groups of the gem-dimethyl moiety.
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A broad singlet far downfield (δ 10-12 ppm) for the acidic proton of the carboxylic acid.
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A complex multiplet between δ 5.7-5.9 ppm representing the internal vinyl proton (=CH-).
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Two distinct multiplets around δ 4.9-5.1 ppm for the two terminal vinyl protons (=CH₂).
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A series of multiplets for the four methylene protons (-CH₂-) in the aliphatic chain.
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¹³C NMR (Carbon-13 NMR): The carbon spectrum would confirm the key structural features:
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A downfield signal for the carbonyl carbon (C=O) around δ 180-185 ppm.
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Signals for the vinyl carbons at approximately δ 138 ppm (-CH=) and δ 115 ppm (=CH₂).
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A signal for the quaternary α-carbon.
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Several signals in the upfield region for the gem-dimethyl carbons and the aliphatic methylene carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous identification of the primary functional groups.[1]
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A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.
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A sharp, strong C=O stretching band around 1700-1725 cm⁻¹.
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C-H stretching bands for the alkyl and vinyl groups just below 3000 cm⁻¹.
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A medium intensity C=C stretching band around 1640 cm⁻¹.
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Mass Spectrometry (MS): In its deprotonated form [M-H]⁻, high-resolution mass spectrometry should yield a theoretical m/z of 155.10775.[1] Electron ionization (EI) of the methyl ester derivative would likely show a molecular ion peak (M⁺) at m/z 170, with characteristic fragmentation patterns including losses related to the ester group and cleavage along the alkyl chain.[1]
Synthesis Protocol: A Validated Approach
The most logical and robust synthesis of 2,2-Dimethyl-6-heptenoic acid involves the α-alkylation of an isobutyrate ester. This method is reliable and leverages well-understood principles of enolate chemistry.
Causality of the Synthetic Strategy
The core challenge is the creation of the quaternary α-carbon. Direct alkylation of isobutyric acid is difficult. Instead, we use its ester form (e.g., ethyl isobutyrate) for three key reasons:
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Acidity: The α-proton of the ester is sufficiently acidic (pKa ~25) to be removed by a strong, non-nucleophilic base.
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Protection: The ester protects the carboxylic acid from reacting with the base.
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Purification: The resulting ester product is generally less polar and easier to purify via chromatography or distillation than the final carboxylic acid.
The choice of Lithium Diisopropylamide (LDA) as the base is critical. It is exceptionally strong, allowing for rapid and complete deprotonation, but it is also very bulky, which prevents it from acting as a nucleophile and attacking the ester's carbonyl group. The use of a reactive electrophile, 5-bromo-1-pentene, ensures an efficient Sₙ2 reaction with the generated enolate.
Workflow Diagram
Caption: Synthetic workflow for 2,2-Dimethyl-6-heptenoic acid.
Detailed Step-by-Step Protocol
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Ethyl Isobutyrate
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5-Bromo-1-pentene
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Saturated aqueous Ammonium Chloride (NH₄Cl)
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Potassium Hydroxide (KOH)
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Ethanol (EtOH)
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Hydrochloric Acid (HCl), 2M
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Diethyl ether or Ethyl acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
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LDA Preparation (In situ):
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To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath).
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Add diisopropylamine (1.1 equivalents) via syringe.
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Slowly add n-BuLi (1.05 equivalents) dropwise. The solution may turn slightly yellow.
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Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
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Enolate Formation & Alkylation:
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To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.
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Stir the reaction mixture at -78 °C for 1 hour. This ensures complete deprotonation to the lithium enolate.
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Add 5-bromo-1-pentene (1.1 equivalents) dropwise.
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Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
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Workup and Purification of the Ester:
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Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.
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Purify the crude ester via flash column chromatography or vacuum distillation.
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Saponification to the Carboxylic Acid:
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Dissolve the purified ester in a mixture of EtOH and aqueous KOH (e.g., 2M solution).
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Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed (typically 4-6 hours).
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Cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate or oil should form.
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Extract the product with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, 2,2-Dimethyl-6-heptenoic acid.
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Applications in Research and Drug Development
The bifunctional nature of 2,2-Dimethyl-6-heptenoic acid makes it a powerful tool for constructing complex cyclic and polycyclic systems, which are common motifs in biologically active natural products and pharmaceuticals.
Precursor for Intramolecular Cyclizations
The molecule is perfectly poised for intramolecular reactions. The four-carbon tether between the carboxylic acid and the terminal alkene is ideal for forming five- and six-membered rings, which are ubiquitous in drug scaffolds.
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Iodolactonization: Treatment with iodine (I₂) and a mild base can trigger an electrophilic cyclization. The iodine adds to the terminal double bond, forming a transient iodonium ion, which is then trapped by the carboxylate nucleophile to form a six-membered δ-lactone. This reaction proceeds with high diastereoselectivity and installs useful functionality (an iodomethyl group) for further synthetic elaboration.
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Acid-Catalyzed Cyclization: Under strong acid catalysis, the terminal alkene can be protonated to form a secondary carbocation.[2] This cation can then be trapped by the carbonyl oxygen of the carboxylic acid, leading to the formation of a lactone after dehydration. The gem-dimethyl group can help favor cyclization by the Thorpe-Ingold effect, which alters bond angles to bring the reactive ends of the molecule closer together.
Logical Pathway Diagram: Iodolactonization
Caption: Proposed pathway for iodolactonization.
Role in Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked to create more potent leads. 2,2-Dimethyl-6-heptenoic acid and its simple derivatives represent ideal fragments. The carboxylic acid can serve as a hydrogen-bond donor/acceptor for anchoring to a protein's active site, while the terminal alkene provides a versatile chemical handle for synthetic elaboration to "grow" the fragment into a more potent inhibitor.
Conclusion
2,2-Dimethyl-6-heptenoic acid is more than a simple aliphatic carboxylic acid. Its unique structural feature—the α,α-dimethyl substitution—provides steric control and conformational pre-organization that synthetic chemists can exploit to great effect. From its robust and logical synthesis to its strategic application in forming complex cyclic systems, this compound represents a valuable and versatile tool for professionals in drug discovery and advanced organic synthesis. Understanding the causality behind its synthesis and reactivity allows researchers to confidently incorporate it into their programs, accelerating the development of novel molecular entities.
References
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PubChem. 2,6-Dimethyl-5-heptenoic acid. National Center for Biotechnology Information. Available at: [Link].
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Cheméo. Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Available at: [Link].
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Organic Syntheses. Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Available at: [Link].
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PubMed Central (PMC). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link].
